molecular formula C16H24N2O5S B3448537 Ethyl 4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine-1-carboxylate

Ethyl 4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B3448537
M. Wt: 356.4 g/mol
InChI Key: YSTUZTFUTMBNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate” is a chemical compound with the molecular formula C16H24N2O5S . It has an average mass of 356.437 Da and a monoisotopic mass of 356.140594 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a sulfonyl group, and a carboxylate ester group . The methoxy and dimethyl groups are attached to the phenyl ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, compounds with similar structures are often used in Suzuki–Miyaura coupling reactions .

Biochemical Analysis

Biochemical Properties

Ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific G-protein-coupled receptors, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .

Cellular Effects

Ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving G-protein-coupled receptors. This compound can modulate gene expression by acting as an agonist or antagonist, depending on the cellular context. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular function, including changes in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. High doses of this compound can lead to toxicity, affecting vital organs and systems .

Metabolic Pathways

Ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s metabolism involves various enzymatic reactions, including oxidation, reduction, and conjugation .

Transport and Distribution

Within cells and tissues, ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is critical for its biological activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that the compound reaches its intended sites of action, where it can interact with its target biomolecules and exert its biological effects .

Properties

IUPAC Name

ethyl 4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-5-23-16(19)17-6-8-18(9-7-17)24(20,21)15-11-13(3)12(2)10-14(15)22-4/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTUZTFUTMBNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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